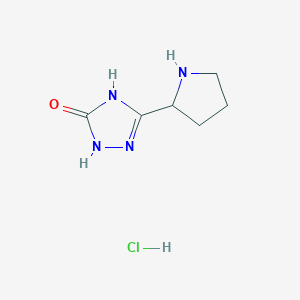

3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride

Description

Properties

IUPAC Name |

3-pyrrolidin-2-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.ClH/c11-6-8-5(9-10-6)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,8,9,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZMKJQFMZVMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NNC(=O)N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride typically involves the following steps:

Formation of Pyrrolidine-2-carbaldehyde: This intermediate is synthesized through the oxidation of pyrrolidine using an appropriate oxidizing agent.

Cyclization with Hydrazine: Pyrrolidine-2-carbaldehyde undergoes cyclization with hydrazine to form the triazole ring.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale production.

Purification: Utilizing techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation Products: Oxidized derivatives of the triazole and pyrrolidine rings.

Reduction Products: Reduced forms of the triazole and pyrrolidine rings.

Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes involved in cell proliferation, making it a candidate for cancer therapy. For example, studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines.

Research has highlighted the biological activities of 3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride:

- Antimicrobial Activity : It has shown effectiveness against a range of bacterial strains.

- Antiviral Properties : Preliminary studies suggest potential efficacy against certain viruses, warranting further investigation.

Material Science

In materials science, this compound serves as a building block for synthesizing novel polymers and coatings with specific properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity | Evaluated the efficacy against breast cancer cells | The compound exhibited significant cytotoxicity with an IC50 value of 12 µM. |

| Antimicrobial Properties | Tested against Gram-positive and Gram-negative bacteria | Showed inhibition zones ranging from 15 mm to 25 mm depending on the bacterial strain. |

| Polymer Development | Used as a monomer in polymer synthesis | Resulted in polymers with enhanced thermal stability and mechanical strength compared to conventional materials. |

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride are compared below with analogous triazolone derivatives, emphasizing substituent effects and applications.

Structural and Functional Differences

Key Comparative Insights

Solubility and Salt Formation: The hydrochloride salt of the target compound enhances aqueous solubility compared to neutral analogs like 3-(chloromethyl)-1H-1,2,4-triazol-5(4H)-one or monohydrate forms (e.g., ). Salification is a critical strategy for improving bioavailability in drug development.

Substituent Effects on Bioactivity :

- The pyrrolidinyl group provides a balance between lipophilicity and hydrogen-bonding capacity, making it suitable for central nervous system (CNS) targets. In contrast, bulky substituents (e.g., phenylpiperazinyl in ) may limit blood-brain barrier penetration but improve receptor selectivity .

- Halogenated derivatives (e.g., ) are associated with pesticidal activity due to their electrophilic reactivity and stability .

Synthetic and Stability Considerations: Electron-withdrawing groups (e.g., nitro in ) decrease the basicity of the triazolone core, whereas the pyrrolidinyl group in the target compound increases it, influencing pH-dependent stability .

Biological Activity

3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrrolidine ring fused to a triazole ring, which contributes to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 182.63 g/mol. The compound's structure allows it to engage in various chemical reactions, enhancing its utility in drug development and synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the compound may inhibit certain enzymes or receptors involved in cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes associated with cell proliferation and survival, which is particularly relevant in cancer biology.

- Receptor Modulation : It has been shown to modulate receptor activity, potentially influencing signaling pathways critical for various physiological responses.

Antimicrobial Properties

Studies have demonstrated that 3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one exhibits antimicrobial activity against various pathogens. The compound's mechanism involves disrupting microbial cell integrity and inhibiting growth.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and death.

Case Studies

- Inhibition of Bacterial Glyoxalase : A study highlighted the compound's ability to inhibit the glyoxalase system in bacteria, which is essential for detoxifying harmful metabolites. This inhibition could lead to increased susceptibility of bacteria to other antimicrobial agents .

- Cytotoxicity Assessments : In cytotoxicity assays against various cancer cell lines, 3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one showed significant growth inhibition at concentrations as low as 10 µM .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives. The following table summarizes key findings from various research articles:

Q & A

Q. What are the standard synthetic routes for 3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step routes, including cyclocondensation of hydrazine derivatives with carbonyl compounds or nucleophilic substitutions. Key steps include:

- Cyclization : Reaction of pyrrolidine-containing precursors with triazole-forming agents (e.g., nitriles or amidines) under reflux in solvents like DMF or THF .

- Salt Formation : Hydrochloride salt preparation via acidification with HCl in ethanol .

- Optimization : Adjust reaction temperature (e.g., 80–100°C) and stoichiometry (1:1.2 molar ratio of amine to carbonyl) to improve yield (>75%) and purity (>95%) .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- FTIR : Identify NH stretches (3100–3200 cm⁻¹), C=O (1690–1710 cm⁻¹), and C=N (1570–1600 cm⁻¹) to confirm triazole ring and pyrrolidine moieties .

- NMR : Use ¹H NMR to resolve pyrrolidine protons (δ 1.8–3.2 ppm) and triazole NH (δ 10–12 ppm). ¹³C NMR should show triazole C=O (δ 165–170 ppm) .

- XRD : For crystallographic validation, refine structures using SHELXL (monoclinic space groups common for triazoles; R-factor < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Methodological Answer:

- Control Variables : Standardize assay conditions (pH, temperature, solvent) to minimize variability. For example, discrepancies in IC₅₀ values may arise from DMSO concentration differences in cell-based assays .

- Structural Validation : Confirm compound identity via XRD or HRMS before bioassays to rule out degradation or isomerism .

- Meta-Analysis : Compare data using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers or assay-specific biases .

Q. What computational strategies are recommended for modeling the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with triazole ring as a pharmacophore anchor. Parameterize the pyrrolidine moiety for flexibility to account for conformational changes .

- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess binding stability. Focus on hydrogen bonds between the triazole C=O and catalytic residues (e.g., Ser or Asp in proteases) .

- QM/MM : Apply hybrid quantum mechanics/molecular mechanics to model electron transfer in redox-active targets .

Q. How should structure-activity relationship (SAR) studies be designed to explore the triazole ring’s role in pharmacological activity?

Methodological Answer:

- Analog Synthesis : Modify substituents at the triazole 1-, 3-, and 4-positions. For example:

- Activity Profiling : Test analogs against panels of targets (e.g., kinases, GPCRs) using high-throughput screening. Correlate logP values (2.5–3.5 optimal) with membrane permeability .

Data Analysis and Contradiction Management

Q. How can crystallographic data discrepancies (e.g., bond length variations) be addressed during structural refinement?

Methodological Answer:

- Refinement Protocols : Use SHELXL with TWIN/BASF commands for twinned crystals. Adjust ADPs (anisotropic displacement parameters) for heavy atoms to reduce R1/Rw discrepancies .

- Validation Tools : Employ PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) or disorder in the pyrrolidine ring .

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

Methodological Answer:

- Nonlinear Regression : Fit data to Hill equations (GraphPad Prism) to calculate EC₅₀/IC₅₀. Use F-tests to compare curve slopes for analog potency .

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates in triplicate assays .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.